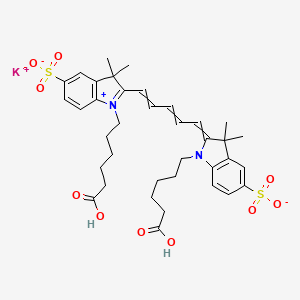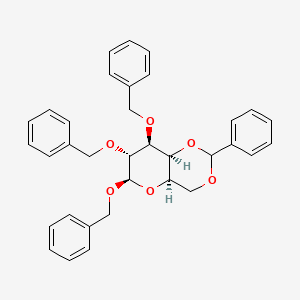
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence and water solubility, making it an excellent choice for labeling proteins and peptides. The molecular formula of this compound is C37H45KN2O10S2, and it has a molecular weight of 780.99 .
Mechanism of Action
Target of Action
It is known that this compound is a fluorescent dye , which suggests that its primary targets could be biological structures that it can bind to and illuminate under specific conditions.
Mode of Action
The Cyanine 5 Bihexanoic Acid Dye, Potassium Salt interacts with its targets by binding to them and emitting fluorescence when excited by light of a specific wavelength . This allows the visualization of the target structures in biological research and medical diagnostics.
Result of Action
The primary result of the action of this compound is the generation of fluorescence that allows the visualization of the target structures . This can provide valuable information about the location, abundance, and behavior of these structures in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5 Bihexanoic Acid Dye, Potassium Salt involves the reaction of indole derivatives with pentadienyl intermediates. The reaction typically occurs under mild conditions, with the use of organic solvents and catalysts to facilitate the formation of the dye. The process includes several steps of purification to ensure the high purity of the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of reduced indole derivatives .
Scientific Research Applications
Cyanine 5 Bihexanoic Acid Dye, Potassium Salt is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in labeling proteins, peptides, and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic imaging and as a tracer in various medical tests.
Industry: Applied in the development of fluorescent probes and sensors for industrial applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyanine 5 Bihexanoic Acid Dye, Potassium Salt include:
- Cyanine 3 Bihexanoic Acid Dye, Potassium Salt
- Cyanine 7 Bihexanoic Acid Dye, Potassium Salt
- Fluorescein Bihexanoic Acid Dye, Potassium Salt
Uniqueness
This compound is unique due to its specific absorption and emission wavelengths, which make it highly suitable for applications requiring red fluorescence. Its water solubility and amine-reactive properties further enhance its utility in various scientific fields .
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N2O10S2.K/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43;/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLZDLIQRWUCY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45KN2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)



![(2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B1140019.png)


![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
